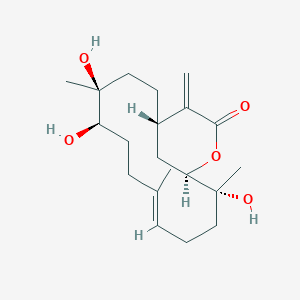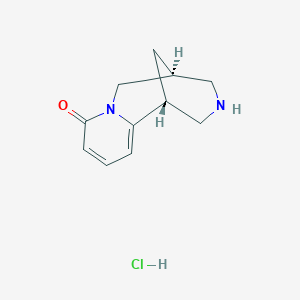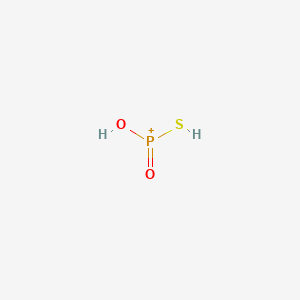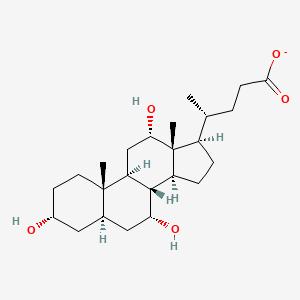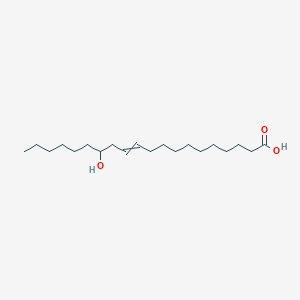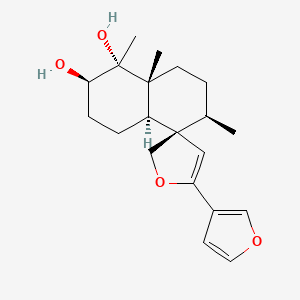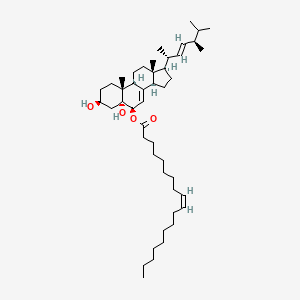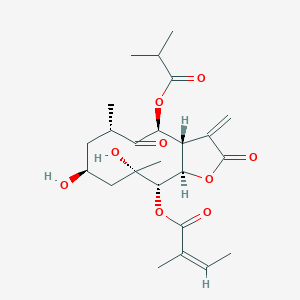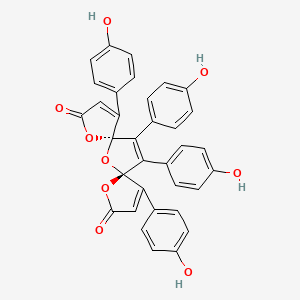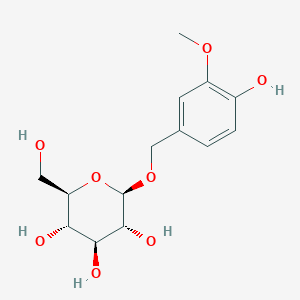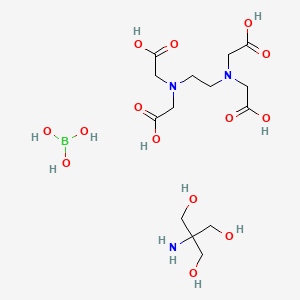
Tris-Borate-EDTA buffer, 5X
概要
説明
Tris-Borate-EDTA buffer, 5X, also known as this compound, is a useful research compound. Its molecular formula is C14H30BN3O14 and its molecular weight is 475.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrophoresis Applications
TBE buffer plays a crucial role in electrophoresis, especially in the separation of nucleic acids. Goldberg (1959) demonstrated the use of Tris-EDTA-borate buffer in paper electrophoresis for the detection and resolution of hemoglobins, offering advantages in examining aged samples of hemoglobin (Goldberg, 1959). Carninci et al. (1990) described a discontinuous buffer system using Tris-borate for increased resolution and speed in gel electrophoretic DNA sequencing, allowing for better resolution in certain DNA regions (Carninci et al., 1990).
DNA Buffer Interactions
Stellwagen et al. (2000) investigated the interactions of DNA with various buffers, revealing that Tris ions in TBE buffers associate with the DNA helix, forming highly charged DNA-borate complexes. These interactions are stable in different electrophoretic conditions and have implications for DNA electrophoresis and structural studies (Stellwagen et al., 2000).
Role in Microfluidic Technologies
Sinton et al. (2002) explored the role of TBE buffer in microfluidic applications, particularly focusing on electroosmotic flow velocities in microchannels. Their findings are vital for accurate flow rate measurements in biological chemistry and microfluidic technologies (Sinton et al., 2002).
Chemical Stability and Interaction Studies
The chemical stability and interactions of Tris-borate buffer with other substances are critical in various experimental settings. For instance, Tournie et al. (2013) demonstrated the impact of Tris-borate on the alteration kinetics of borosilicate glasses, highlighting the buffer's specific effects and the significance of Tris-boron complexation in these experiments (Tournie et al., 2013).
Buffer Efficacy and Modification
Research on modifying TBE buffer composition and its efficacy in different experimental conditions is ongoing. Sanderson et al. (2014) examined alterations in gel structure and TBE buffer composition to minimize heating during agarose gel electrophoresis, leading to improved electrophoresis performance (Sanderson et al., 2014).
作用機序
Target of Action
The primary targets of the Tris-Borate-EDTA (TBE) buffer are nucleic acids , specifically DNA and RNA . The buffer is used in molecular biology procedures involving these nucleic acids, with the most common being electrophoresis .
Mode of Action
TBE buffer contains a mixture of Tris base, boric acid, and EDTA. The Tris-acid solutions are effective buffers for slightly basic conditions, which keep DNA deprotonated and soluble in water . EDTA is a chelator of divalent cations, particularly of magnesium (Mg 2+). As these ions are necessary co-factors for many enzymes, including contaminant nucleases, the role of the EDTA is to protect the nucleic acids against enzymatic degradation .
Biochemical Pathways
TBE buffer is involved in the biochemical pathway of nucleic acid electrophoresis . It provides ions that transfer the applied current, facilitating different molecular sizes of nucleic acids to travel at various rates for analyses . This allows for the separation and analysis of DNA and RNA fragments of different lengths.
Pharmacokinetics
It’s important to note that the buffer’s concentration can be adjusted according to the specific requirements of the experiment . It is commonly prepared as 5X and 10X stock solutions and can be easily diluted to 1x or 0.5x before use .
Result of Action
The action of TBE buffer results in the separation of nucleic acid fragments based on their size during electrophoresis . This allows researchers to analyze the composition of nucleic acid samples, such as determining the size of DNA fragments, or verifying the presence of specific RNA sequences.
Action Environment
The action of TBE buffer is influenced by environmental factors such as pH and temperature . The effective pH range of Tris is 7-9, and that of boric acid is 8-10 .
Safety and Hazards
将来の方向性
The typical concentration of TBE when used as an agarose gel electrophoresis buffer is 0.5x, so the 5X stock is effectively a 10x concentrated solution of standard electrophoresis buffer . With appropriate modifications to gel structure and buffer constituents, electrophoresis could be performed at high voltages, reducing run times by up to 3-fold .
生化学分析
Biochemical Properties
Tris-Borate-EDTA buffer, 5X, plays a crucial role in biochemical reactions, particularly in the electrophoresis of DNA and RNA. The Tris component acts as a buffering agent, maintaining the pH around 8.3, which is optimal for the stability and mobility of nucleic acids. Boric acid provides the necessary ionic strength and conductivity, while EDTA chelates divalent metal ions, preventing the degradation of nucleic acids by nucleases .
This buffer interacts with various enzymes and proteins during electrophoresis. For instance, the borate ions can inhibit the activity of some enzymes, such as DNA ligase, which is why Tris-Acetate-EDTA buffer is sometimes preferred for applications requiring enzyme activity post-electrophoresis . The EDTA component interacts with metal ions, preventing their participation in unwanted side reactions that could degrade nucleic acids .
Cellular Effects
This compound, can influence various cellular processes when used in laboratory settings. It is primarily used in in vitro experiments and does not typically interact with living cells directly. Its components can affect cell function indirectly. For example, EDTA’s chelation of metal ions can impact cell signaling pathways that rely on these ions. Additionally, the buffer’s pH stability ensures that cellular processes dependent on a specific pH range are not disrupted during experiments .
Molecular Mechanism
At the molecular level, this compound, exerts its effects through several mechanisms. Tris maintains the pH by accepting or donating protons, ensuring that the environment remains conducive for nucleic acid stability. Boric acid provides the necessary ionic strength for the electrophoretic separation of nucleic acids, while EDTA binds to divalent metal ions, preventing them from catalyzing the degradation of nucleic acids .
Temporal Effects in Laboratory Settings
Over time, this compound, can undergo changes in its effectiveness. The buffer is generally stable, but prolonged storage can lead to precipitation, particularly of the borate component. This precipitation does not significantly affect the buffer’s performance but may require occasional replacement. In long-term experiments, the buffer’s stability ensures consistent results, although it is recommended to prepare fresh buffer solutions for critical applications .
Dosage Effects in Animal Models
This compound, is not typically used in animal models as it is primarily a laboratory reagent for in vitro experiments. If introduced into animal systems, the buffer’s components could have varying effects depending on the dosage. High concentrations of EDTA, for example, could chelate essential metal ions, leading to potential toxicity. Therefore, it is crucial to use appropriate concentrations and monitor for any adverse effects .
Metabolic Pathways
This compound, does not directly participate in metabolic pathways within cells. Its components can influence metabolic processes indirectly. For instance, EDTA’s chelation of metal ions can affect enzymes that require these ions as cofactors. This can lead to changes in metabolic flux and metabolite levels, particularly in pathways dependent on metal ion cofactors .
Transport and Distribution
Within cells and tissues, the components of this compound, are primarily involved in maintaining the extracellular environment during experiments. EDTA, in particular, can bind to metal ions and prevent their uptake by cells, affecting their distribution and localization. The buffer’s components are not typically transported within cells but can influence the transport of other molecules by altering the ionic environment .
Subcellular Localization
This compound, does not have specific subcellular localization as it is used in extracellular applications. Its components can affect the activity and function of biomolecules within specific cellular compartments. For example, EDTA can chelate metal ions within the extracellular matrix, impacting processes such as cell adhesion and signaling .
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBLTNPMIGYQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BN3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611705 | |
| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610769-35-2 | |
| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris Borate EDTA buffer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate](/img/structure/B1259194.png)
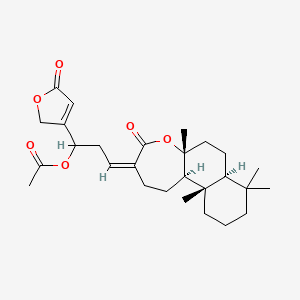
![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1259196.png)
